(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
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Overview
Description
(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a complex organic compound featuring a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of a diazatricyclic core and a substituted phenyl group contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar diazole ring structure and exhibit diverse biological activities.
Indole Derivatives: These compounds contain an indole nucleus and are known for their wide range of pharmacological properties.
Uniqueness
(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is unique due to its tricyclic structure and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3/c1-13(2)14-5-7-15(8-6-14)16-21-9-18(3)10-22(16)12-19(4,11-21)17(18)20/h5-8,13,16-17H,9-12,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHPXCMDYPSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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